3-[(2,5-dichlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
Overview
Description
3-[(2,5-dichlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C18H17Cl2NO4 and its molecular weight is 382.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.0534634 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Optical Properties Research into polymers bearing oligothiophene on the nitrogen atom through an alkylene spacer, involving similar chemical strategies to those that might be used in synthesizing compounds like 3-[(2,5-dichlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one, has shown controlled polymerization processes and interesting optical properties. These polymers exhibit significant π-stacked interactions between oligothiophene chromophores, influencing their emission characteristics, which may be relevant for applications in optoelectronic devices (Takagi et al., 2013).
Analytical Applications Amino-functionalized polymers have been developed for environmental sampling, such as the headspace solid-phase microextraction of chlorophenols, utilizing sol-gel technology. This methodology could be adapted for the extraction and analysis of various environmental contaminants, suggesting potential analytical applications for derivatives of the compound (Bagheri et al., 2008).
Molecular Structure and Chemical Analysis Studies on the molecular structure, FT-IR, NBO, HOMO and LUMO, and MEP of related compounds have been conducted to understand their electronic properties and molecular interactions. Such analyses provide a foundation for exploring the electronic, optical, and reactivity characteristics of similar compounds, which could be relevant for material science and chemical sensing applications (Mary et al., 2015).
Antimicrobial Activities Research into the synthesis and evaluation of new compounds with potential antimicrobial activities is ongoing. For instance, novel thiazolidinone and acetidinone derivatives have been synthesized and screened for antimicrobial properties, demonstrating the continuous interest in developing new antimicrobial agents. Similar structural analogs, including this compound, may also hold potential in this area (Mistry et al., 2009).
Properties
IUPAC Name |
(E)-3-(2,5-dichloroanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-23-16-8-11(9-17(24-2)18(16)25-3)15(22)6-7-21-14-10-12(19)4-5-13(14)20/h4-10,21H,1-3H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFSNTKCUCRPEW-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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